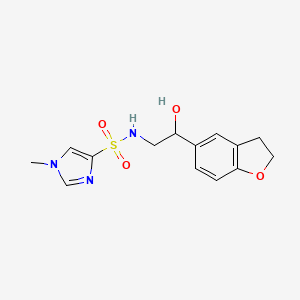

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-17-8-14(15-9-17)22(19,20)16-7-12(18)10-2-3-13-11(6-10)4-5-21-13/h2-3,6,8-9,12,16,18H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSQFITVESVWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including a benzofuran moiety and an imidazole ring, presents promising avenues for therapeutic applications.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1448052-84-3 |

| Molecular Formula | C14H17N3O4S |

| Molecular Weight | 347.37 g/mol |

| Solubility | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity.

- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting that this compound may influence serotonin and dopamine pathways by modulating transporter proteins like hSERT (serotonin transporter) and hDAT (dopamine transporter) .

- Anticancer Properties : Preliminary studies suggest that sulfonamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells through various pathways .

Biological Activity Studies

Recent research has focused on the biological activities of this compound. Below are key findings from various studies:

Anticancer Activity

A study demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .

Neuroprotective Effects

Research indicates that the compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This effect could be mediated through the modulation of signaling pathways involved in neuroinflammation .

Pharmacokinetics

The pharmacokinetic profile of similar benzofuran derivatives suggests favorable absorption and distribution characteristics, which may also apply to this compound. Further studies are needed to elucidate its metabolism and excretion pathways .

Case Studies

Several case studies have explored the efficacy of this compound:

-

Case Study 1: Breast Cancer Cell Lines

- Objective : To assess the cytotoxicity of the compound on MCF-7 breast cancer cells.

- Findings : The compound showed significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined to be 15 µM.

-

Case Study 2: Neuroprotection in Animal Models

- Objective : To evaluate the protective effects against neurodegeneration in a mouse model.

- Findings : Treatment with the compound resulted in reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound A : N-(1,3-dimethyl-2-oxo-6-{3-[(3S)-tetrahydrofuran-3-ylmethoxy]phenoxy}-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide

- Formula : C₂₄H₂₇N₅O₆S

- Core Structure: Benzimidazolone (instead of dihydrobenzofuran) with a tetrahydrofuran-substituted phenoxy group.

- Key Differences: The benzimidazolone core replaces dihydrobenzofuran, introducing an additional nitrogen atom and ketone group, which may alter electronic properties and hydrogen-bonding capacity. The phenoxy-tetrahydrofuran substituent enhances hydrophilicity compared to the hydroxyethyl-dihydrobenzofuran linkage in the target compound.

- Activity : Benzimidazole derivatives are associated with kinase inhibition and antimicrobial activity; however, specific data for this compound are unavailable .

Compound B : (S)-2-(4-((5-((N-(tert-Butoxycarbonyl)carbamimidoyl)carbamoyl)-1H-pyrrole-2-carboxamido)methyl)-1H-1,2,3-triazol-1-yl)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)-N-(prop-2-yn-1-yl)-Pentanamide

- Core Structure : Pentamethyl-dihydrobenzofuran sulfonamide with triazole and pyrrole-carboxamide groups.

- Key Differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Hydrogen-Bonding Capacity : The hydroxyethyl group in the target compound may enhance solubility and receptor interactions compared to Compound B’s triazole, which prioritizes metabolic stability over polarity .

- Steric Effects : Compound A’s benzimidazolone core introduces steric hindrance that could limit binding to shallow enzyme pockets, whereas the target compound’s dihydrobenzofuran may offer a more compact profile .

- Sulfonamide Positioning: All three compounds retain the sulfonamide group, a critical motif for binding to zinc-containing enzymes (e.g., carbonic anhydrase). However, Compound B’s guanidino group may synergize with sulfonamide for dual-target inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, and how can yield optimization be methodically approached?

- Answer : The compound’s synthesis typically involves coupling 2,3-dihydrobenzofuran-5-yl derivatives with functionalized imidazole-sulfonamide intermediates. A stepwise approach includes:

- Step 1 : Synthesis of the dihydrobenzofuran core via cyclization of substituted phenols with epoxide precursors under acidic conditions .

- Step 2 : Introduction of the hydroxyethyl group via nucleophilic substitution or Grignard reactions.

- Step 3 : Sulfonamide formation using chlorosulfonation followed by coupling with 1-methylimidazole.

Yield optimization can employ factorial design (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis (80–120°C, DMF solvent) improves reaction efficiency compared to conventional heating .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data interpretation address potential ambiguities?

- Answer : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dihydrobenzofuran protons at δ 4.2–4.5 ppm; imidazole C-SO₂ signals at δ 160–165 ppm). Overlapping peaks can be resolved via 2D-COSY or HSQC .

- X-ray crystallography : Resolves stereochemical uncertainties (e.g., hydroxyethyl configuration). For non-crystalline samples, compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

- High-resolution MS : Validate molecular formula (e.g., [M+H]⁺ at m/z 375.12 for C₁₆H₁₈N₂O₄S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dihydrobenzofuran moiety in biological activity?

- Answer :

- Analog synthesis : Replace the dihydrobenzofuran group with bioisosteres (e.g., benzothiophene, indane) and test activity against target proteins (e.g., carbonic anhydrase isoforms) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities. For example, dihydrobenzofuran’s oxygen atom may form hydrogen bonds with Arg-67 in CA-II .

- In vitro assays : Measure inhibitory potency (IC₅₀) and correlate with substituent electronic properties (Hammett σ values) .

Q. What methodological strategies are recommended to resolve contradictions in reported pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

- Answer :

- Standardize assay conditions : Control variables like buffer pH (e.g., Tris-HCl at pH 7.4 vs. phosphate at pH 6.8), enzyme source (recombinant vs. tissue-extracted), and incubation time .

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers in published datasets. For instance, discrepancies in CA-II inhibition may arise from variations in enzyme purity .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to cross-verify kinetic data .

Q. How can in silico methods be integrated with experimental data to predict metabolic stability and toxicity?

- Answer :

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. For example, the sulfonamide group may exhibit high plasma protein binding, reducing free drug concentration .

- Metabolite identification : Perform LC-MS/MS after microsomal incubation (human liver microsomes, NADPH cofactor) to detect oxidative metabolites (e.g., hydroxylation at the benzofuran ring) .

- Dose-response modeling : Fit toxicity data (e.g., LD₅₀ in murine models) to Hill equations to assess safety margins .

Methodological Frameworks

Q. What experimental design principles should guide the optimization of this compound’s aqueous solubility for in vivo studies?

- Answer :

- Salt selection : Screen counterions (e.g., HCl, sodium) via phase-solubility diagrams. The hydroxyethyl group’s polarity may favor sodium salt formation, enhancing solubility .

- Co-solvent systems : Test PEG-400/water or cyclodextrin complexes. Solubility ≥1 mg/mL is typically required for IV administration .

- pH-solubility profile : Measure solubility across pH 1–7.4 (simulated gastric to physiological conditions) to identify formulation challenges .

Q. How should researchers integrate mechanistic studies with phenotypic assays to validate the compound’s mode of action?

- Answer :

- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm binding to purported targets (e.g., CA-II) in cell lysates .

- Pathway analysis : Combine RNA-seq (post-treatment) with KEGG pathway enrichment to identify downstream effects (e.g., apoptosis markers in cancer cells) .

- Kinetic studies : Determine kcat/Km ratios for enzyme inhibition and compare with known inhibitors (e.g., acetazolamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.